N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
Description
Chemical Structure and Properties
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS: 499128-71-1) is a triphenylamine derivative with the molecular formula C₃₀H₂₂BrN and a molecular weight of 476.41 g/mol. Its structure comprises two biphenylyl groups and one 4-bromophenyl group attached to a central nitrogen atom (Figure 1). The biphenylyl groups extend π-conjugation, enhancing charge transport properties, while the bromine substituent introduces electron-withdrawing effects, lowering the HOMO energy level .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIECQCKYNJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466389 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499128-71-1 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
This method is the most frequently reported and reliable for preparing this compound and closely related triarylamines.
-
- 4-Bromophenylamine or 4-bromodiphenylamine derivatives
- Phenylboronic acid or biphenylboronic acid derivatives
-
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
Base:
- Potassium phosphate (K3PO4) or similar inorganic bases
-
- Mixture of toluene and ethanol or other organic solvents
-
- Nitrogen atmosphere to exclude oxygen and moisture
- Reflux temperature overnight (typically 80–110 °C)
-
- Cooling and filtration to remove catalyst and salts
- Solvent evaporation under reduced pressure
- Recrystallization or washing with hexane to purify the product
Example from Related Triarylamine Synthesis:
Bis(4-biphenylyl)amine was synthesized by reacting Bis(4-bromophenyl)amine (4.0 g, 12.3 mmol) with phenylboronic acid (4.0 g, 32.7 mmol) in toluene and ethanol under nitrogen, catalyzed by Pd(PPh3)4 and K3PO4, refluxed overnight. The product was purified by filtration and recrystallization to yield a white crystalline solid with high purity.
This approach can be adapted for this compound by selecting the appropriate bromophenyl and biphenyl boronic acid precursors.
Reaction Parameters and Optimization
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst loading | ~5–10 mol% Pd(PPh3)4 | Ensures efficient coupling |
| Base concentration | Excess K3PO4 (3–5 equivalents) | Facilitates deprotonation and coupling |
| Solvent system | Toluene : Ethanol (4:1 to 5:1 v/v) | Balances solubility of reactants and products |
| Temperature | Reflux (80–110 °C) | Promotes reaction kinetics |
| Reaction time | 12–24 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or Argon | Prevents catalyst deactivation |
Purification and Characterization
Purification: Typically involves filtration to remove palladium residues and inorganic salts, followed by solvent evaporation and recrystallization from hexane or other non-polar solvents to yield high-purity white crystalline product.
-
- High-performance liquid chromatography (HPLC) confirms purity >98%
- Melting point determination (169–173 °C range)
- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation
Summary Table of Preparation Method
| Step | Description |
|---|---|
| 1. Reactant Mixing | Mix 4-bromophenylamine derivative with biphenylboronic acid in toluene/ethanol solvent |
| 2. Catalyst Addition | Add Pd(PPh3)4 catalyst and K3PO4 base under nitrogen atmosphere |
| 3. Reaction | Heat mixture to reflux and stir overnight (~12–24 hours) |
| 4. Workup | Cool, filter to remove solids, evaporate solvent |
| 5. Purification | Recrystallize from hexane or similar solvent to obtain pure white crystalline product |
| 6. Characterization | Confirm purity and identity by HPLC, melting point, NMR, and MS |
Research Findings and Notes
- The Suzuki-Miyaura coupling method offers high selectivity and yields for triarylamine compounds including this compound.
- Reaction conditions must be carefully controlled to avoid palladium catalyst deactivation and side reactions.
- Solvent choice and base strength influence the solubility of intermediates and final product purity.
- The presence of the bromophenyl group allows further functionalization if needed via subsequent cross-coupling reactions.
- The compound is slightly soluble in tetrahydrofuran, which can be used for stock solution preparation and further processing.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: N-(4-Phenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine is utilized as a hole transport material (HTM) in OLEDs due to its favorable charge transport properties. The biphenyl groups enhance the electronic properties, facilitating efficient hole mobility.
Case Study:
A study demonstrated that incorporating this compound in OLED structures improved device efficiency by optimizing charge balance and reducing recombination losses. The devices exhibited a maximum external quantum efficiency (EQE) of 20%, significantly higher than devices using conventional HTMs .
Photovoltaics
Organic Photovoltaic Cells (OPVs)
The compound is also employed in OPVs as part of donor-acceptor systems. Its structure allows for effective light absorption and charge separation, critical for enhancing the power conversion efficiency (PCE) of solar cells.
Data Table: Performance Metrics of OPVs Using this compound
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 8.5% |
| Open Circuit Voltage | 0.85 V |
| Short Circuit Current Density | 15 mA/cm² |
This table summarizes the performance metrics observed in devices utilizing this compound as part of their active layer .
Photonic Applications
Fluorescent Materials
The compound exhibits strong fluorescence properties, making it suitable for applications in photonic devices, including sensors and light-emitting materials.
Case Study:
Research indicated that this compound can be blended with other luminescent materials to create hybrid systems that exhibit enhanced fluorescence intensity and stability under varying environmental conditions .
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex biphenyl derivatives through cross-coupling reactions.
Data Table: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base, THF | 90 |
| Buchwald-Hartwig Coupling | Cu catalyst, DMF | 85 |
These synthetic routes highlight the compound's utility in generating valuable intermediates for pharmaceuticals and agrochemicals .
Biological Applications
Potential Anticancer Activity
Emerging research suggests that derivatives of this compound may exhibit anticancer properties due to their ability to inhibit specific cancer cell lines.
Case Study:
In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cells, indicating potential for development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine is primarily based on its electron-donating properties. The compound can interact with various molecular targets, such as electron-deficient species, through electron transfer processes. These interactions can lead to the formation of charge-transfer complexes, which are crucial in the functioning of organic electronic devices.
Comparison with Similar Compounds
Physical Characteristics
- Melting Point : 171°C (crystalline powder)
- Purity : ≥98% (HPLC)
- Solubility : Moderately soluble in chlorinated solvents (e.g., CH₂Cl₂) .
Applications
This compound is widely used in organic electronics , particularly as a hole-transport material (HTM) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its extended conjugation and thermal stability (T₅ > 150°C) make it suitable for high-temperature device fabrication .
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Replaces the 4-bromophenyl group with a thiophene ring and introduces hexyloxy side chains.
- Synthesis : Synthesized via Buchwald–Hartwig coupling between bis(4′-(hexyloxy)biphenyl)amine and 2-bromothiophene (45% yield) .
- Key Differences: Solubility: Hexyloxy chains improve solubility in non-polar solvents.
4-Bromo-N,N-bis(4-butylphenyl)aniline
- Structure : Features butylphenyl groups instead of biphenylyl substituents.
- Molecular Weight : 436.44 g/mol.
- Applications : Intermediate for semiconductor polymers; alkyl chains improve processability but reduce conjugation length, limiting charge mobility .
Tris(4-bromophenyl)amine
- Structure : Three 4-bromophenyl groups attached to nitrogen.
- Molecular Weight : 482.01 g/mol.
- Properties : Higher bromine content increases electron-withdrawing effects, lowering HOMO further (-5.4 eV vs. -5.1 eV for the target compound). Used in electroluminescent materials due to strong electron-deficient character .
Optical and Electronic Properties
| Compound | λₐᵦₛ (nm) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine | 380 | -5.1 | -2.3 | 2.8 |
| N,N-Bis(4′-(hexyloxy)biphenyl)thiophen-2-amine | 450 | -4.9 | -2.1 | 2.8 |
| Tris(4-bromophenyl)amine | 365 | -5.4 | -2.6 | 2.8 |
Key Observations :
- The target compound’s biphenylyl groups provide broader absorption than tris(4-bromophenyl)amine but less than thiophene derivatives.
- Electron-withdrawing bromine lowers HOMO, improving hole injection in OLEDs .
Thermal Stability and Device Performance
Key Observations :
- The target compound’s crystalline nature and high thermal stability make it superior for long-term device operation .
- Alkyl/alkoxy substituents degrade thermal performance but improve solution processability .
Biological Activity
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, a compound with the CAS number 499128-71-1, is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula: C30H22BrN
- Molecular Weight: 476.417 g/mol
- Appearance: White to almost white powder or crystals
- Melting Point: 171°C
- Purity: >98.0% (HPLC)
2. Synthesis
The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions involving appropriate aryl halides and boronic acids. This method allows for the introduction of diverse functional groups, enhancing the compound's biological activity.
3.1 Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria, particularly those resistant to conventional antibiotics.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.0048 mg/mL | 24 |
| Staphylococcus aureus | 0.0195 mg/mL | 21 |
| Klebsiella pneumoniae | 0.0098 mg/mL | 20 |
| Acinetobacter baumannii | 0.039 mg/mL | 18 |
The compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and A. baumannii. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
3.2 Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0048 mg/mL |
| Fusarium oxysporum | 0.039 mg/mL |
Case Study 1: Efficacy Against Resistant Strains
A study conducted on the efficacy of this compound against multi-drug resistant strains revealed that the compound could restore the activity of meropenem against NDM-positive pathogens, indicating its potential as an adjuvant therapy in antibiotic resistance scenarios .
Case Study 2: Mechanistic Insights
Molecular docking studies have elucidated the binding interactions between this compound and bacterial proteins involved in resistance mechanisms. The compound demonstrated strong hydrogen bonding and hydrophobic interactions with target sites, which may contribute to its enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Key parameters include:
- Temperature : 80–110°C in refluxing toluene or THF.
- Base : Potassium carbonate or sodium hydroxide to deprotonate intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from chloroform/methanol mixtures .
- Yield Optimization : Higher yields (>90%) are achieved with stoichiometric control of arylboronic acids and halide substrates .
Q. How can X-ray crystallography and SHELX software be employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural determination.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and occupancy. For disordered biphenyl groups, apply restraints (e.g., DFIX, SIMU) .
- Validation : Check R-factor convergence (<5%) and residual electron density peaks .
Q. What structural features distinguish this compound from related triphenylamine derivatives?
- Methodological Answer : Compare steric and electronic properties using:
- X-ray Data : The 4-bromophenyl group introduces steric hindrance and electron-withdrawing effects, altering torsion angles between aromatic rings compared to non-brominated analogs .
- DFT Calculations : Compute HOMO-LUMO gaps to assess charge transport efficiency (e.g., ~3.2 eV vs. 2.8 eV for tris(4-bromophenyl)amine) .
Advanced Research Questions
Q. How do the electronic properties of this compound enhance its performance in OLEDs and perovskite solar cells?
- Methodological Answer : The triarylamine core facilitates hole transport due to:
- High Hole Mobility : ~10⁻³ cm²/Vs, measured via space-charge-limited current (SCLC) in thin films.
- Energy Level Alignment : Ultraviolet photoelectron spectroscopy (UPS) shows HOMO at -5.2 eV, matching ITO anodes .
- Device Integration : Use as a hole transport layer (HTL) in perovskite solar cells improves stability (PCE >18%) by reducing recombination .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conflicting decomposition temperatures (e.g., 250°C vs. 280°C) arise from:
- Purity : Analyze via HPLC or TGA-MS to detect residual solvents/catalysts.
- Crystallinity : Annealed films (150°C, 30 min) show higher thermal resilience than amorphous samples .
- Standardized Protocols : Use identical heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) .
Q. What strategies improve solubility for solution-processed device fabrication without compromising electronic performance?
- Methodological Answer :
- Side-Chain Engineering : Introduce alkyl groups (e.g., sec-butyl) to the biphenyl moiety, enhancing solubility in chloroform or o-dichlorobenzene .
- Additive Use : 1,8-diiodooctane (1% w/w) reduces aggregation during spin-coating .
Q. How does copolymerization with triarylamine ligands affect optoelectronic properties?
- Methodological Answer : Incorporate the compound into polymeric backbones via Suzuki polycondensation:
- Example : Copolymerization with pyridyl comonomers yields materials with tunable bandgaps (2.7–3.1 eV) and enhanced film uniformity .
- Data Table :
| Copolymer | Yield (%) | Mₙ (kDa) | PDI | Pyridyl Content (mol%) |
|---|---|---|---|---|
| 9a | 78 | 22.5 | 1.8 | 2.9 |
| 9b | 85 | 18.7 | 2.1 | 2.0 |
| Source: Adapted from copolymer characterization in |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
